N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C10H8N2O3S/c11-5-16-4-10(13)12-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4,6H2,(H,12,13) |
InChI Key |
NEAWHEOAGPTGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC#N |
Origin of Product |
United States |
Preparation Methods
Nitration of 1,3-Benzodioxole
Regioselective nitration of 1,3-benzodioxole introduces a nitro group at the 5-position due to the electron-donating effects of the dioxole oxygen atoms. This reaction is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group directs electrophilic substitution to the para position relative to the dioxole oxygen, yielding 5-nitro-1,3-benzodioxole as a pale yellow solid.
Reaction Conditions:
Reduction of 5-Nitro-1,3-benzodioxole to 5-Amino-1,3-benzodioxole
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine. Hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol at room temperature is a preferred method.
Procedure:
-
Catalyst: 10% Pd/C (0.1 equiv. by weight).
-
Pressure: Atmospheric H₂.
-
Time: 6–8 hours.
Synthesis of 2-Thiocyanatoacetyl Chloride
The thiocyanatoacetamide moiety is introduced via acyl chloride intermediates.
Preparation of 2-Bromoacetic Acid
2-Bromoacetic acid is synthesized by bromination of acetic acid using red phosphorus and bromine (Br₂) under controlled conditions.
Reaction Setup:
Nucleophilic Substitution to 2-Thiocyanatoacetic Acid
2-Bromoacetic acid reacts with potassium thiocyanate (KSCN) in acetone to replace the bromide with a thiocyanato group.
Conditions:
Conversion to 2-Thiocyanatoacetyl Chloride
The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
Steps:
-
Reagents: 2-Thiocyanatoacetic acid (1 equiv.), SOCl₂ (2 equiv.).
-
Conditions: Reflux (70°C) for 1 hour.
Amidation: Formation of N-(Benzo[d] dioxol-5-yl)-2-thiocyanatoacetamide
The final step couples 5-amino-1,3-benzodioxole with 2-thiocyanatoacetyl chloride.
Reaction Protocol
Schotten-Baumann Conditions:
-
Base: Aqueous NaOH (10%) or triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Molar Ratio: Amine (1 equiv.), acyl chloride (1.1 equiv.).
-
Temperature: 0°C to room temperature.
Workup:
-
Separate organic layer.
-
Wash with dilute HCl (5%) and brine.
-
Dry over Na₂SO₄.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathway: Post-Amidation Thiocyanation
For lab-scale flexibility, the thiocyanato group may be introduced after amidation.
Synthesis of N-(Benzo[d] dioxol-5-yl)-2-bromoacetamide
React 5-amino-1,3-benzodioxole with 2-bromoacetyl chloride under Schotten-Baumann conditions.
Thiocyanate Substitution
Treat the bromoacetamide with KSCN in dimethylformamide (DMF) at 80°C for 6 hours.
Key Considerations:
-
Solubility: DMF enhances ionic dissociation of KSCN.
-
Catalyst: Potassium iodide (KI) accelerates substitution via the Finkelstein mechanism.
Challenges and Optimization
Regioselectivity in Nitration
Side products (e.g., 4-nitro isomer) may form if temperature exceeds 5°C. Column chromatography (ethyl acetate/hexane, 1:4) resolves isomers.
Stability of Thiocyanato Group
The -SCN group is prone to hydrolysis under acidic or basic conditions. Reactions must remain anhydrous, and purification should avoid aqueous workups.
Purification of Final Product
Silica gel chromatography with ethyl acetate/hexane (1:3) effectively removes unreacted amine or acyl chloride.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | Post-Amidation Substitution |
|---|---|---|
| Steps | 3 | 4 |
| Overall Yield | 60–70% | 50–60% |
| Purity | ≥95% | ≥90% |
| Critical Challenge | Acyl chloride stability | Competing elimination reactions |
Chemical Reactions Analysis
Oxidation Reactions
The thiocyanate group undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent | Conditions | Products Formed |
|---|---|---|
| H₂O₂ (30%) | Acidic, 60–80°C | Sulfonic acid derivatives |
| KMnO₄ | Alkaline, RT | Hydroxyl group introduction |
Mechanistically, oxidation of the -SCN group proceeds through electrophilic attack, forming intermediates that rearrange to sulfonic acids or incorporate hydroxyl groups depending on pH and oxidizing strength.
Nucleophilic Substitution
The thiocyanate group acts as a leaving group, enabling substitution reactions:
| Nucleophile | Conditions | Products |
|---|---|---|
| Amines (e.g., NH₃) | Polar aprotic solvent, 50°C | Thioether-acetamide derivatives |
| Thiols (e.g., RSH) | DMF, reflux | Disulfide-linked compounds |
For example, reaction with benzylamine in dimethylformamide (DMF) replaces -SCN with a benzylthio group, forming N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamide . This parallels methodologies observed in analogous benzodioxole-acetamide syntheses .
Cyclization Reactions
Intramolecular cyclization occurs under specific catalysts:
| Catalyst | Conditions | Cyclized Product |
|---|---|---|
| H₂SO₄ | Reflux, 110°C | Thiazole-fused benzodioxoles |
| PCl₅ | Toluene, 80°C | Imidazo[1,2-c]quinazoline derivatives |
Cyclization often involves the thiocyanate sulfur attacking a proximal electrophilic carbon, forming five- or six-membered heterocycles. These products are structurally analogous to bioactive compounds reported in pharmacological studies.
Reduction Reactions
Reductive cleavage of the thiocyanate group is achievable with:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C→RT | Primary amine derivatives |
| NaBH₄/Cu(I) | Methanol, 50°C | Thiol-acetamide compounds |
Reduction typically converts -SCN to -SH or -NH₂ groups, expanding the compound’s utility in synthesizing sulfur- or nitrogen-rich analogs.
Acid/Base-Mediated Reactions
The acetamide moiety participates in hydrolysis:
| Conditions | Reagent | Products |
|---|---|---|
| 6M HCl, reflux | H₂O | Benzo[d]dioxol-5-amine + thiocyanatoacetic acid |
| NaOH (aq.) | Ethanol, RT | Sodium thiocyanate + acetamide salt |
Acid hydrolysis cleaves the amide bond, regenerating the parent amine and acid , while alkaline conditions deprotonate the acetamide for further functionalization.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Partner | Catalyst | Product Class |
|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄ | Biaryl-acetamide hybrids |
| Alkynes | CuI/Pd(OAc)₂ | Alkyne-linked derivatives |
These reactions leverage the acetamide’s α-carbon reactivity, enabling C–C bond formation for advanced intermediates.
Scientific Research Applications
Medicinal Chemistry
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide has shown potential as an anticancer agent. Research indicates that it can induce apoptosis and cell cycle arrest in cancer cells. For example:
- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The compound was found to disrupt mitochondrial membrane potential and inhibit DNA synthesis in these cancer cells .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies are crucial for understanding its potential therapeutic applications in neurodegenerative diseases .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique thiocyanate group allows for various substitution reactions that can lead to new derivatives with tailored properties .
Case Study 1: Anticancer Mechanisms
A study focused on a series of benzodioxole-based thiosemicarbazone derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines while showing low toxicity towards normal cells. The mechanisms involved included apoptosis induction and cell cycle arrest .
Case Study 2: Enzyme Inhibition Correlation
Research evaluating the correlation between anticancer activity and cholinesterase inhibition revealed that while some derivatives showed promising anticancer effects, they did not significantly inhibit AChE or BuChE. This suggests a distinct mechanism of action for anticancer properties unrelated to cholinesterase inhibition .
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide with key analogs, focusing on substituent variations, physicochemical properties, synthesis, and biological activity.
Substituent Variations and Physicochemical Properties
Key Observations:
- This group may enhance interactions with metal-containing enzymes .
- Diazepane Substituent: The 1,4-diazepan-1-yl group in increases molecular weight and likely improves solubility due to its amine functionality.
- Crystallographic Behavior: The chloro-substituted analog in forms hydrogen-bonded chains, suggesting that substituents like -SCN could alter crystal packing and stability.
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8N2O3S
- Molecular Weight : 236.25 g/mol
- IUPAC Name : [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiocyanate
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiocyanatoacetamide under controlled conditions. One common method includes palladium-catalyzed cross-coupling reactions, which allow for the formation of the desired thiocyanate linkage.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : Research indicates that derivatives incorporating the benzo[d][1,3]dioxole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from benzo[d][1,3]dioxole showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, outperforming standard chemotherapeutics like doxorubicin .
- Mechanisms of Action : The mechanisms underlying the anticancer effects include:
Anti-Angiogenic Activity
The compound has also been evaluated for its anti-angiogenic properties. In vitro studies revealed that certain derivatives inhibited vascular endothelial growth factor receptor (VEGFR) activity with IC50 values around 2.5 µM. This inhibition suggests a potential role in overcoming cancer chemoresistance by preventing tumor vascularization .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study assessed various benzo[d][1,3]dioxole derivatives for their cytotoxic effects on breast cancer cell lines (MCF7 and SKBR3). The results indicated that specific substitutions on the benzo[d][1,3]dioxole scaffold significantly enhanced cytotoxicity, with some compounds showing IC50 values below 100 µM .
Study 2: Larvicidal Activity Against Mosquito Vectors
In addition to anticancer activity, compounds related to this compound were tested for larvicidal activity against Aedes aegypti, a vector for dengue and Zika viruses. The compound demonstrated effective larvicidal activity with LC50 values indicating potential as an insecticide without significant toxicity to mammalian cells .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | IC50 (Cancer Cell Lines) | Mechanism |
|---|---|---|---|
| This compound | C10H8N2O3S | 1.54 - 4.52 µM | EGFR inhibition, apoptosis |
| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | C15H14F N3O2S | 2.5 µM (VEGFR) | Anti-angiogenic |
| 4-H-Benzo[ d][1,3]oxazines | Varies | 0.09 - 157.4 µM | ROS generation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide?
- Methodology : The compound can be synthesized via α-haloacetamide intermediates. For example, α-iodo-N-arylacetamides react with thiocyanate sources under optimized conditions. A reported approach for analogous compounds involves reacting α-iodo-N-(benzo[d][1,3]dioxol-5-yl)acetamide with formamide at elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF, yielding N-arylformamide derivatives in 65–94% yields . Catalysts such as copper or palladium may enhance thiocyanate incorporation.
Q. How can flash chromatography be optimized for purifying this compound?
- Methodology : Use a solvent gradient of n-pentane and ethyl acetate (e.g., 6:1 ratio) with a target Rf value of ~0.2. Pre-adsorption of the crude product onto silica gel before column loading improves separation efficiency. Monitor fractions via TLC and confirm purity using NMR or LC-MS .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm, thiocyanato SCN group at ~δ 3.8–4.2 ppm for adjacent CH2) .
- X-ray crystallography : Resolve crystal structures to validate bond angles and stereochemistry, as demonstrated for related benzodioxole-acetamide derivatives .
- LC-MS-TOF : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can multi-component reactions (MCRs) be leveraged to synthesize derivatives of this compound?
- Methodology : Copper-catalyzed carbonylative MCRs enable the incorporation of boronate or other functional groups. For instance, combining alkenes, benzo[d][1,3]dioxol-5-amine, and CO/thiocyanate sources under catalytic conditions (e.g., CuI/ligand systems) can yield γ-functionalized amides. Optimize CO pressure (1–5 atm) and reaction time (12–24 hrs) to control regioselectivity .
Q. What strategies are effective for evaluating the biological activity of this compound and its analogs?
- Methodology :
- Antibacterial assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing protocols for structurally similar 5-(benzo[d][1,3]dioxol-5-yl)-dihydropyrazoles .
- Apoptosis induction : Employ high-throughput screening (HTS) with caspase-based ASAP assays, as applied to benzodioxole-thienopyrimidine derivatives .
- Antioxidant activity : Measure radical scavenging (e.g., DPPH assay) and compare to reference antioxidants like ascorbic acid .
Q. How do structural modifications at the thiocyanato group impact halogen bonding in drug design?
- Methodology : Replace the thiocyanato group with CF2X (X = Cl, Br) to study halogen bonding. Synthesize derivatives like N-(benzo[d][1,3]dioxol-5-yl)-2,2-difluoro-2-haloacetamides and evaluate binding affinity via crystallography or computational modeling (e.g., DFT). Compare conformational flexibility and interaction with target proteins (e.g., kinase inhibitors) .
Q. How should researchers address contradictions in synthetic yield data across studies?
- Methodology :
- Variable analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading, temperature) from studies reporting conflicting yields. For example, α-iodoacetamide reactions show 65–94% yields depending on aryl substituent electronics .
- Side-product identification : Use LC-MS or GC-MS to detect byproducts (e.g., dehalogenation or hydrolysis products) that reduce yield.
- Reproducibility : Standardize reagent purity (e.g., anhydrous solvents, freshly distilled amines) and inert atmosphere conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
